molecular formula C10H15N3 B13596477 2-(Piperidin-3-ylmethyl)pyrazine

2-(Piperidin-3-ylmethyl)pyrazine

Cat. No.: B13596477
M. Wt: 177.25 g/mol
InChI Key: ZSDVXCVTLVTWAD-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylmethyl)pyrazine is a heterocyclic compound that features a pyrazine ring bonded to a piperidine moiety. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and other chemical industries. The presence of both pyrazine and piperidine rings in its structure makes it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-ylmethyl)pyrazine typically involves the reaction of pyrazine derivatives with piperidine derivatives. One common method includes the nucleophilic substitution reaction where a pyrazine derivative reacts with a piperidine derivative under basic conditions. For example, the reaction of pyrazine-2-carboxylic acid with piperidine in the presence of a coupling agent like thionyl chloride can yield this compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-3-ylmethyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the pyrazine ring to a dihydropyrazine derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyrazine derivatives with nucleophiles like amines or thiols.

Major Products:

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Functionalized pyrazine derivatives with various substituents.

Scientific Research Applications

2-(Piperidin-3-ylmethyl)pyrazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders and infectious diseases.

    Industry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-ylmethyl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can engage in π-π stacking interactions with aromatic residues in the active site of enzymes, while the piperidine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

    Piperazine: Another heterocyclic compound with a similar structure but with a different ring system.

    Pyrrolopyrazine: Contains a pyrrole ring fused to a pyrazine ring, exhibiting different biological activities.

    Piperidine: A simpler structure with only the piperidine ring, lacking the pyrazine moiety.

Uniqueness: 2-(Piperidin-3-ylmethyl)pyrazine is unique due to the combination of the pyrazine and piperidine rings, which provides a distinct set of chemical and biological properties. This dual-ring system allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-(piperidin-3-ylmethyl)pyrazine

InChI

InChI=1S/C10H15N3/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10/h4-5,8-9,11H,1-3,6-7H2

InChI Key

ZSDVXCVTLVTWAD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=NC=CN=C2

Origin of Product

United States

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